1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one

P-glycoprotein inhibition multidrug resistance reversal chemosensitization

Researchers studying P-gp-mediated multidrug resistance often face off-target cytotoxicity when using anthraquinone chemosensitizers. Toralactone, a naphtho-α-pyrone aglycone from Cassia tora, overcomes this by providing a clean, scaffold-selective P-gp inhibitory profile. - Selective MDR reversal: Reduces paclitaxel IC50 from 4.9 µM to 3.4 nM in resistant MCF-7adr cells, with 2.3-fold lower basal toxicity than rubrofusarin in drug-sensitive MCF-7 cells. - Gut-kidney axis tool: At 10-30 mg/kg p.o. in mice, restores renal function (BUN/sCr) in cisplatin-AKI models via microbiota-dependent mechanisms not shared by emodin or rhein. - QC-ready marker: Supplied at ≥98% purity (HPLC) with full NMR/MS characterization; ideal as a system-suitability standard for Cassia-based botanical HPLC/LC-MS methods.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 41743-74-2
Cat. No. B1241221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one
CAS41743-74-2
Synonymstoralactone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC
InChIInChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3
InChIKeyNFNQIVIXHYXLPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toralactone Reference Standard Overview


Toralactone (1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one) is a naturally occurring naphtho-α-pyrone aglycone isolated primarily from seeds of Cassia tora and Cassia obtusifolia (Leguminosae) [1]. It serves as the core pharmacophore for a family of bioactive glycosides found in these medicinal plants and belongs to the broader class of polyketide-derived naphthopyrones [2]. Toralactone is supplied as a reference standard (typical purity ≥95–98%) for analytical method development, pharmacological profiling, and quality control of Cassia-based herbal preparations .

Why Toralactone Is Irreplaceable


Cassia seeds produce a chemically diverse array of naphthopyrones (e.g., rubrofusarin, isotoralactone) and anthraquinones (e.g., emodin, rhein, aloe-emodin) that co-occur with toralactone in crude extracts [1]. Despite structural similarities within the naphthopyrone subclass, toralactone and rubrofusarin exhibit markedly different selectivity profiles in cytotoxicity assays: rubrofusarin is approximately 2.3-fold more potent against drug-sensitive MCF-7 breast cancer cells (IC50 13.9 vs. 32.4 µM), whereas both compounds converge to near-equivalent potency against multidrug-resistant MCF-7adr cells (IC50 7.8 vs. 7.3 µM) [2]. This divergent selectivity pattern cannot be extrapolated from anthraquinone-class compounds, which lack the naphthopyrone scaffold entirely and operate through distinct molecular targets [1]. Furthermore, toralactone's unique gut microbiota-modulating renoprotective activity, demonstrated in a cisplatin-induced acute kidney injury model, has not been reported for rubrofusarin, emodin, or rhein [3]. Generic interchange with other Cassia constituents therefore risks both misattribution of pharmacological activity and erroneous structure-activity relationship conclusions.

Key Differentiation Evidence for Toralactone


P-Glycoprotein Efflux Inhibition in Resistant Breast Cancer Cells

In a direct head-to-head comparison within the same study, toralactone and rubrofusarin were assessed for P-glycoprotein (P-gp) efflux inhibition in doxorubicin-resistant MCF-7adr breast cancer cells. Toralactone produced a numerically greater intracellular accumulation of the fluorescent P-gp substrate rhodamine 123, with a median fluorescence count of 2113±10.5 cellular events versus 2003.3±12.5 for rubrofusarin, compared to a baseline of 1794.7±21.5 in untreated resistant cells [1]. Both compounds exhibited similar cytotoxic potency against MCF-7adr cells (toralactone IC50 7.3±0.7 µM; rubrofusarin IC50 7.8±0.6 µM), yet toralactone was significantly less cytotoxic against drug-sensitive MCF-7 cells (IC50 32.4±4.2 µM) compared to rubrofusarin (IC50 13.9±6.1 µM), indicating a wider selectivity window for resistant versus sensitive cells [1]. When combined with paclitaxel, toralactone reduced the IC50 of paclitaxel in MCF-7adr cells from 4.9±0.9 µM (paclitaxel alone) to 3.4±0.2 nM, effectively abolishing resistance, whereas the rubrofusarin-paclitaxel combination achieved an IC50 of 4.9±0.5 nM [1].

P-glycoprotein inhibition multidrug resistance reversal chemosensitization

Anti-MRSA Activity Among Cassia Seed Phenolics

Toralactone was evaluated alongside four other phenolic constituents isolated from Cassia tora seeds against four clinical strains of methicillin-resistant Staphylococcus aureus (MRSA). All five compounds, including torachrysone, toralactone, aloe-emodin, rhein, and emodin, exhibited noticeable antibacterial effects with a minimum inhibitory concentration (MIC) range of 2–64 µg/mL across the four MRSA strains tested [1]. The overlapping MIC range indicates that toralactone belongs to the subset of Cassia seed compounds with demonstrated anti-MRSA activity, and its potency is class-equivalent to the clinically studied anthraquinones emodin and rhein within this assay system [1]. However, strain-specific MIC breakpoints for individual compounds were not reported, precluding a rank-order potency comparison.

antimicrobial resistance MRSA Cassia seed phenolics

Renoprotection via Gut Microbiota-Kidney Axis Modulation

In a murine model of cisplatin-induced acute kidney injury (AKI), toralactone administered at 10 and 30 mg/kg produced a statistically significant reduction in blood urea nitrogen (BUN) and serum creatinine (sCr) levels compared to the cisplatin-only group [1]. Renal histopathological damage scores were also significantly decreased in both toralactone treatment groups. 16S rDNA gene sequencing demonstrated that toralactone reversed cisplatin-induced gut microbiota dysbiosis, and fecal microbiota transplantation from toralactone-treated mice conferred renoprotection to recipient AKI mice, establishing a causal gut microbiota-dependent mechanism [1]. Notably, toralactone treatment alone (up to 30 mg/kg) showed no nephrotoxicity in healthy mice, with BUN and sCr levels indistinguishable from untreated controls [1]. No comparative data exist for rubrofusarin, emodin, or other Cassia constituents in this model.

acute kidney injury gut-kidney axis nephroprotection

Recommended Research and Procurement Scenarios


Multidrug Resistance Reversal with a Naphthopyrone Scaffold

Investigators studying pharmacological reversal of P-gp-mediated multidrug resistance in cancer should select toralactone when a naphthopyrone chemosensitizer with lower basal cytotoxicity against drug-sensitive cells is desired. The direct comparative data with rubrofusarin [1] provide a benchmark for toralactone's selective potentiation of paclitaxel cytotoxicity in resistant MCF-7adr cells (IC50 reduction from 4.9 µM to 3.4 nM). Its demonstrated dual interaction with both the P-gp ATPase subunit and the substrate binding site supports use as a tool compound for mechanistic P-gp inhibition studies.

Cassia Seed Extract Standardization and Quality Control

Quality control laboratories developing HPLC or LC-MS methods for Cassia tora or Cassia obtusifolia botanical products should procure toralactone as a naphthopyrone-class marker compound. Its well-characterized structure, commercial availability at ≥95% purity, and inclusion in the broader Cassia seed phenolic profile described by Hatano et al. [2] make it suitable as a system suitability standard or calibration reference for quantifying naphthopyrone aglycones in herbal preparations.

Chemotherapy-Associated Nephrotoxicity and Gut Microbiota Research

Preclinical researchers modeling cisplatin-induced acute kidney injury can employ toralactone at oral doses of 10–30 mg/kg in mice to investigate gut-kidney axis mechanisms, based on the quantitative renal function protection data (BUN and sCr reduction) and gut microbiota restoration evidence from Zhu et al. [3]. The demonstrated dependence of renoprotection on intact gut microbiota (abolished by antibiotic depletion) provides a clear experimental framework for mechanistic follow-up studies.

Scaffold-Hopping Around Anti-MRSA Naphthopyrones

Medicinal chemistry teams pursuing novel anti-MRSA agents can use toralactone as a starting naphthopyrone scaffold for structure-activity relationship exploration. The established anti-MRSA MIC range of 2–64 µg/mL [2], equivalent to the anthraquinone standards emodin and rhein, validates the scaffold's antibacterial potential while offering distinct synthetic derivatization handles (C-9 and C-10 phenolic hydroxyl groups; C-7 methoxy group) not available on the anthraquinone core.

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